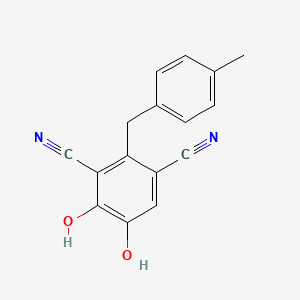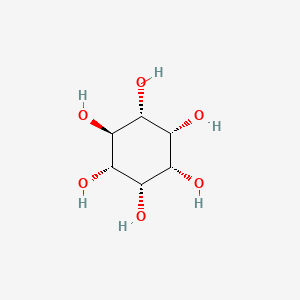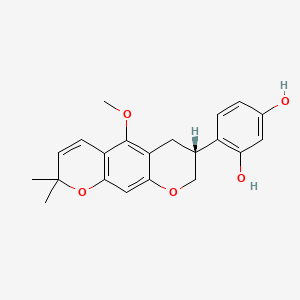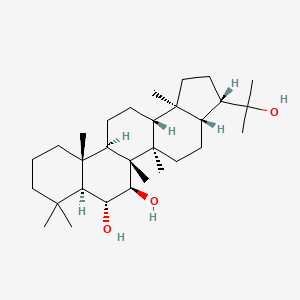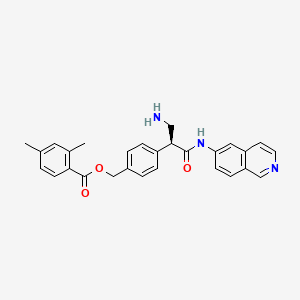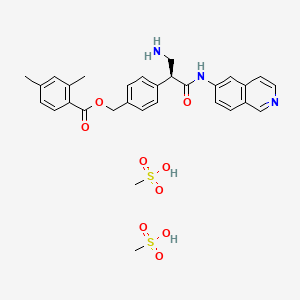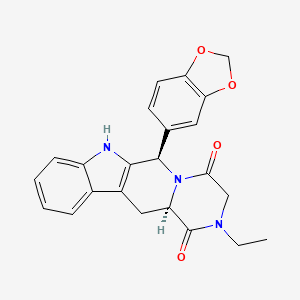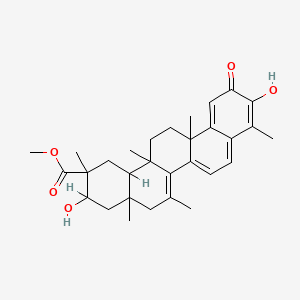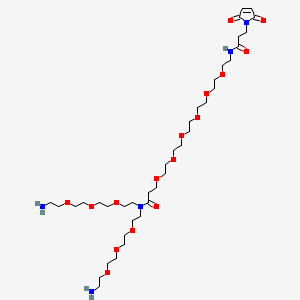
N-(Mal-PEG6)-N-bis(PEG3-amine)
Übersicht
Beschreibung
“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a polyethylene glycol (PEG) derivative. It is a linear heterobifunctional PEG reagent with a maleimide and an amine . It is used as a crosslinking reagent with a PEG spacer .
Synthesis Analysis
The synthesis of “N-(Mal-PEG6)-N-bis(PEG3-amine)” involves the use of a PEG-based PROTAC linker . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular structure of “N-(Mal-PEG6)-N-bis(PEG3-amine)” includes a maleimide group and an amine group . The molecular weight is 272.30 g/mol, and the molecular formula is C12H20N2O5 .Chemical Reactions Analysis
The maleimide group in “N-(Mal-PEG6)-N-bis(PEG3-amine)” reacts with a thiol group to form a stable thioether bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a hydrophilic compound, which increases its solubility in aqueous media . It has a molecular weight of 272.30 g/mol and a molecular formula of C12H20N2O5 .Wissenschaftliche Forschungsanwendungen
Ligand and Polypeptide Synthesis
N-(Mal-PEG6)-N-bis(PEG3-amine): is used in the synthesis of ligands and polypeptides. It acts as a spacer that can improve the binding characteristics of ligands or increase the solubility of polypeptides.
Each of these applications leverages the unique properties of N-(Mal-PEG6)-N-bis(PEG3-amine) , such as its hydrophilic nature and reactive functional groups, to advance research and development in various scientific fields .
Wirkmechanismus
Target of Action
N-(Mal-PEG6)-N-bis(PEG3-amine) is a linear heterobifunctional PEG reagent . It contains a maleimide and an amine group, which are its primary targets. The maleimide group is reactive towards sulfhydryl groups, while the amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Mode of Action
The compound acts as a crosslinking reagent . The maleimide group of the compound reacts with sulfhydryl groups in proteins or other molecules, forming a covalent bond. Simultaneously, the amine group can react with carboxylic acids, activated NHS esters, or carbonyls, forming another covalent bond . This dual reactivity allows the compound to link two different molecules together, hence its role as a crosslinker.
Biochemical Pathways
The exact biochemical pathways affected by N-(Mal-PEG6)-N-bis(PEG3-amine) would depend on the specific molecules it is used to crosslink. In general, the compound can alter protein-protein interactions, protein conformation, and protein function by creating new covalent bonds .
Pharmacokinetics
As a pegylated compound, it is expected to have improved solubility and stability compared to non-pegylated compounds . The PEGylation process can also reduce immunogenicity and increase the compound’s half-life in the body .
Result of Action
The result of the compound’s action is the formation of a stable covalent bond between two different molecules . This can lead to changes in the function, stability, and interactions of the crosslinked molecules .
Action Environment
The action of N-(Mal-PEG6)-N-bis(PEG3-amine) can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the maleimide and amine groups . Additionally, the presence of other reactive groups can compete with the intended targets for reaction with the compound .
Safety and Hazards
Zukünftige Richtungen
“N-(Mal-PEG6)-N-bis(PEG3-amine)” has potential applications in medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPICRUTEDPRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71N5O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Mal-PEG6)-N-bis(PEG3-amine) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

